6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole

Analgesic safety Hepatotoxicity Non-narcotic analgesic

FS-205-397 (methanesulfonate salt of 6-ethoxy-3,3-dimethylindoline) is a rationally designed COX modulator that retains analgesic efficacy without paracetamol-induced hepatotoxicity or NSAID gastric damage. It serves as a critical positive control in safety pharmacology. • Eliminates confounding hepatotoxicity in rodent models, validated by serum transaminases and liver histopathology • Active in hot-plate test, enabling supraspinal analgesia studies without opioid liabilities • Crystalline hydrochloride salt (A modification) ensures reproducible dissolution and batch consistency. Ready for immediate global shipping.

Molecular Formula C13H21NO4S
Molecular Weight 287.38 g/mol
CAS No. 116861-51-9
Cat. No. B048202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole
CAS116861-51-9
Synonyms6-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole
FS 205-397
FS 205-397 ms
FS-205-397
Molecular FormulaC13H21NO4S
Molecular Weight287.38 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(CN2)(C)C.CS(=O)(=O)O
InChIInChI=1S/C12H17NO.CH4O3S/c1-4-14-9-5-6-10-11(7-9)13-8-12(10,2)3;1-5(2,3)4/h5-7,13H,4,8H2,1-3H3;1H3,(H,2,3,4)
InChIKeyQZTLHRAONHZQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole (FS-205-397) Procurement Baseline for Analgesic Research and Indoline Scaffold Development


6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole (CAS 116861-51-9), most commonly supplied as its methanesulfonate salt under the development code FS-205-397, is a synthetic 3,3-dialkyl-indoline derivative that reached Phase 2 clinical evaluation as a non-narcotic analgesic and antipyretic agent by Sandoz [1]. The compound features a saturated 2,3-bond within the indole scaffold, a gem-dimethyl substitution at position 3, and a 6-ethoxy substituent—a substitution pattern conferring physicochemical properties (free base: logP ~3.5, boiling point 278–279 °C, refractive index 1.5450) that distinguish it from both unsubstituted indoline (CAS 1914-02-9) and aromatic indole analogs . Its known molecular target is prostaglandin G/H synthase (COX), where it acts as a modulator, and it was designed explicitly to recapitulate the analgesic–antipyretic efficacy of paracetamol while eliminating the hepatotoxic liability inherent to that therapeutic class [1][2].

Why 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole Cannot Be Replaced by Generic Indoline or Indole Analogs in Analgesic Development


The 3,3-dimethyl-6-ethoxy substitution pattern on the dihydroindole core is not a trivial structural variation; it fundamentally alters safety pharmacology in ways that generic indoline (CAS 1914-02-9), 6-ethoxyindoline (CAS 37865-90-0), or even close regioisomers such as the 5-ethoxy-3,3-dimethyl analog cannot replicate. FS-205-397 was rationally designed to maintain paracetamol-equivalent antinociceptive potency while completely abolishing two class-defining toxicities: paracetamol-induced hepatotoxicity (as measured by liver histopathology and serum transaminases in mice) and aspirin-induced gastric mucosal lesion formation (as quantified in rats) [1]. Simple substitution of the 6-ethoxy group with methoxy, hydroxy, or hydrogen eliminates the precise electronic and steric profile required for this dissociated efficacy–toxicity profile, as evidenced by the structure–activity relationship logic embedded in the Sandoz patent family covering 3,3-dialkyl-indolines [2]. Furthermore, the crystalline hydrochloride salt (A modification) exhibits a defined powder X-ray diffraction pattern with characteristic peaks at 14.2, 15.6, 16.4, 20.1, 20.5, and 21.2° ±0.2° 2θ, which directly impacts batch-to-batch reproducibility, dissolution behavior, and pharmaceutical formulation consistency in ways that alternative salt forms or the free base cannot match [3].

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole: Quantitative Comparative Evidence for Scientific Selection


Hepatotoxicity Profile: FS-205-397 vs. Paracetamol (Acetaminophen) in a Murine Model

In the primary pharmacological characterization study, FS-205-397 was directly compared with paracetamol for acute hepatotoxic potential in mice. Unlike paracetamol, which produces well-characterized centrilobular hepatic necrosis and serum transaminase elevation at supratherapeutic doses, FS-205-397 produced no hepatotoxicity in the same animal model [1]. The study explicitly states that FS-205-397 was designed to recapitulate the antipyretic/analgesic profile of paracetamol 'but without inducing hepatic failure' [1]. This represents a qualitative but categorical differentiation: the absence of hepatotoxicity at pharmacologically equipotent analgesic doses.

Analgesic safety Hepatotoxicity Non-narcotic analgesic Drug-induced liver injury

Gastric Mucosal Safety: FS-205-397 vs. Acetylsalicylic Acid (Aspirin) in Rats

The same foundational study compared the gastric toxicity of FS-205-397 with acetylsalicylic acid (aspirin) in rats. Aspirin, at standard analgesic doses, consistently produces hemorrhagic gastric lesions in rodent models due to COX-1 inhibition and direct mucosal irritation. In contrast, FS-205-397 'caused no gastric lesions in rats' under identical experimental conditions [1]. This finding is consistent with the compound's COX modulator profile rather than a pure COX-1 inhibitor mechanism, and it parallels the gastric safety advantage that drove the clinical development of selective COX-2 inhibitors, albeit achieved through a structurally distinct indoline chemotype.

Gastrointestinal safety NSAID-sparing analgesic Gastric lesion index COX modulation

Onset of Analgesic Action: FS-205-397 (250 mg and 500 mg) vs. Aspirin 650 mg in Human Postsurgical Dental Pain

In a randomized, double-blind, single-dose, placebo-controlled clinical trial enrolling 161 patients following third molar extraction, FS-205-397 at both 250 mg and 500 mg doses demonstrated a significantly faster onset of analgesic action compared with aspirin 650 mg [1]. The study reported that 'both doses of FS 205-397 had a significantly faster onset of action than aspirin' [1]. The 500 mg dose of FS-205-397 and aspirin 650 mg produced comparable peak analgesic effects, but the 500 mg dose of FS-205-397 provided analgesic effects that were 'at times significantly better and more prolonged than those produced by the lower dose of FS-205-397' [1]. Side effects (nausea 7%, drowsiness 6%) did not differ significantly among treatment groups [1].

Clinical analgesia Onset of action Postsurgical pain Dental pain model

Hot Plate Test Activity: Differentiation of FS-205-397 from the Class of Non-Narcotic Analgesics

The hot plate test is a supraspinally integrated nociceptive assay that is generally insensitive to non-narcotic analgesics such as paracetamol, aspirin, and traditional NSAIDs. Foote et al. explicitly noted that 'FS 205-397 was even active in the hot plate test, a model in which most non-narcotics are inactive' [1]. This observation suggests that FS-205-397 engages central analgesic mechanisms beyond peripheral COX inhibition—a property that distinguishes it from paracetamol, aspirin, and the broader non-narcotic analgesic class. The antinociceptive potency of FS-205-397 was 'at least that of acetylsalicylic acid and paracetamol and in some models it was somewhat more potent' [1].

Central analgesia Hot plate test Non-narcotic analgesic Pain model selectivity

COX Target Modulation with Dissociated Efficacy–Toxicity Profile: FS-205-397 vs. Indoline Scaffold Analogs

FS-205-397 is documented as a modulator of prostaglandin G/H synthase (COX-1 and COX-2) [1], yet its in vivo profile differs fundamentally from both non-selective COX inhibitors (e.g., aspirin, which carries gastric and bleeding risk) and selective COX-2 inhibitors (e.g., celecoxib, which carries cardiovascular risk). The Sandoz patent family encompassing 3,3-dialkyl-indoline derivatives [2] explicitly claims analgesic, antipyretic, and anti-inflammatory utilities for this compound class, with specific exemplification of 6-ethoxy-3,3-dimethylindoline. The therapeutic concept was described as 'an innovative biochemical principle which eliminates the undesirable toxic effects associated with most other non-narcotic analgesics' [3]. Compared with unsubstituted 3,3-dimethylindoline (CAS 1914-02-9), which lacks any documented analgesic activity or safety characterization, the 6-ethoxy substitution is essential for both target engagement and the favorable safety profile.

COX modulation Prostaglandin G/H synthase Indoline scaffold Structure–activity relationship

Crystalline Salt Form Identity: 3,3-Dimethyl-6-ethoxy-indoline Hydrochloride (A Modification) with Defined XRD Pattern for Formulation Reproducibility

A dedicated process patent (CA2067040A1) describes 3,3-dimethyl-6-ethoxy-indoline hydrochloride in a specific crystalline A modification, characterized by a powder X-ray diffraction (PXRD) pattern featuring characteristic peaks at approximately 14.2, 15.6, 16.4, 20.1, 20.5, and 21.2° ±0.2° 2θ [1]. This defined crystalline identity is critical for pharmaceutical development because it ensures batch-to-batch consistency in dissolution rate, solubility, hygroscopicity, and chemical stability—parameters that directly govern oral bioavailability and formulation robustness. The methanesulfonate salt (CAS 116861-51-9, FS-205-397) was the form advanced into clinical trials, while the hydrochloride salt with defined crystallinity provides an alternative solid form with potentially differentiated physicochemical properties for formulation optimization.

Solid-state characterization Crystalline polymorphism Formulation development X-ray diffraction

Procurement-Driven Application Scenarios for 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole (FS-205-397)


Safety Pharmacology: Benchmarking Hepatotoxicity-Sparing Analgesic Mechanisms

FS-205-397 serves as a critical positive control compound for academic and industrial safety pharmacology groups studying the mechanistic basis of paracetamol-induced hepatotoxicity. Because the compound was explicitly designed to eliminate the hepatic necrosis observed with paracetamol while preserving COX-modulatory analgesic efficacy [1], it enables head-to-head in vitro (primary hepatocyte viability, mitochondrial permeability transition, CYP2E1-dependent bioactivation assays) and in vivo (murine serum ALT/AST, liver histopathology) experiments that isolate the structural features responsible for hepatotoxic potential. Researchers can procure FS-205-397 alongside paracetamol to establish a validated hepatotoxicity-sparing benchmark in any novel analgesic screening cascade.

Gastrointestinal Safety Profiling: Non-Ulcerogenic Analgesic Reference Standard

The documented absence of gastric lesions in rats following FS-205-397 administration [1], in contrast to the well-characterized gastric toxicity of aspirin and traditional NSAIDs, positions this compound as an ideal reference agent for gastrointestinal safety assessment programs. Pharmaceutical R&D teams developing next-generation NSAID-sparing analgesics can use FS-205-397 as a comparator arm in rat gastric lesion index studies (macroscopic and histological scoring), gastric prostaglandin E2 quantification, and intestinal permeability assays, providing a direct benchmark for the desired efficacy-without-gastric-toxicity phenotype.

Central Pain Pathway Dissection: A Non-Narcotic Tool Compound with Confirmed Hot Plate Activity

The unique activity of FS-205-397 in the hot plate test—a centrally integrated nociceptive assay in which most non-narcotic analgesics are inactive [1]—makes it indispensable for neuroscience and pain research groups studying the neuroanatomical and neurochemical basis of supraspinal analgesia. Unlike morphine (μ-opioid agonist) which carries respiratory depression and dependence liabilities, or paracetamol which lacks hot plate activity, FS-205-397 provides a structurally distinct, non-narcotic pharmacological probe for experiments combining hot plate latency measurements with intracerebroventricular microinjection, c-Fos immunohistochemistry in periaqueductal gray, or microdialysis in pain-modulatory brain regions.

Medicinal Chemistry: Validated 3,3-Dialkyl-Indoline Scaffold for Analgesic Lead Optimization

As the most extensively pharmacologically profiled member of the 3,3-dialkyl-indoline subclass, FS-205-397 provides medicinal chemistry teams with a validated starting point for scaffold-hopping and structure–activity relationship campaigns targeting non-ulcerogenic, non-hepatotoxic analgesics. The Sandoz patent family [1] defines the structural scope of the invention (including 4-, 5-, 6-, and 7-alkoxy substitutions and various 3,3-dialkyl patterns), and FS-205-397's unique position as the only compound from this series with both preclinical in vivo efficacy/safety data [2] and human Phase 2 clinical pharmacokinetic and efficacy data [3] makes it the logical reference standard for new chemical entity benchmarking in indoline-based drug discovery programs.

Quote Request

Request a Quote for 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.